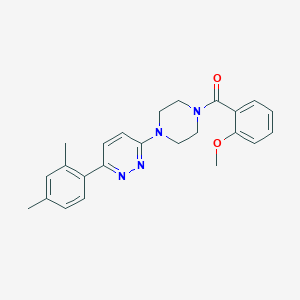

(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-17-8-9-19(18(2)16-17)21-10-11-23(26-25-21)27-12-14-28(15-13-27)24(29)20-6-4-5-7-22(20)30-3/h4-11,16H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKWTKPYWDJCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Mode of Action

Similar compounds have shown to havealpha1-adrenergic affinity in the range from 22 nM to 250 nM. This suggests that the compound may bind to these receptors and modulate their activity.

Biochemical Pathways

Alpha1-adrenergic receptors are known to be involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. Therefore, modulation of these receptors could potentially affect these pathways.

Pharmacokinetics

Similar compounds have been identified as promising lead compounds through in silico docking and molecular dynamics simulations, binding data together with adme calculations. This suggests that the compound may have acceptable pharmacokinetic properties.

Biological Activity

The compound (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, with the CAS number 1021070-42-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 402.5 g/mol

- Structure : The compound features a piperazine ring linked to a pyridazine moiety and a methanone group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (Colon Cancer) | 15.5 | Induction of apoptosis |

| Compound B | MCF7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |

| Compound C | A549 (Lung Cancer) | 18.0 | Disruption of microtubule assembly |

These findings suggest that the presence of specific substituents on the phenyl and piperazine rings enhances cytotoxicity through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Piperazine derivatives have also been noted for their antimicrobial properties. Studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticonvulsant Activity

Research into the anticonvulsant effects of piperazine derivatives has revealed promising results. Compounds structurally related to this compound have been tested in animal models:

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Compound D | PTZ Seizure Model | 20 |

| Compound E | MES Seizure Model | 25 |

These studies indicate that certain structural modifications can lead to enhanced efficacy in seizure models, suggesting a potential therapeutic application in epilepsy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural components:

- Pyridazine Ring : Modifications on the pyridazine ring can enhance anticancer activity.

- Piperazine Moiety : Substituents on the piperazine ring affect binding affinity to biological targets.

- Methanone Group : The presence of electron-donating or withdrawing groups on the methanone moiety can modulate overall activity.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of piperazine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The study found that specific substitutions on the phenyl rings significantly increased potency against breast and colon cancer cells .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial evaluation was conducted using a panel of bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced membrane permeability, thereby improving antimicrobial efficacy .

Q & A

Q. How can researchers design a synthetic route for this compound?

The synthesis of structurally similar piperazine-pyridazine hybrids typically involves multi-step reactions, including:

- Coupling reactions : Amide or ketone bond formation between the pyridazine and piperazine moieties using coupling agents like EDCl or HOBt in dimethylformamide (DMF) .

- Functional group protection : Methoxy and dimethylphenyl groups may require protection during synthesis to prevent side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol is critical for isolating high-purity products (>95%) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- NMR spectroscopy : and NMR identify aromatic protons (e.g., 2-methoxyphenyl at δ 3.8–4.0 ppm) and carbonyl groups (C=O at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 445.2385) .

- X-ray crystallography : Resolves 3D conformation, particularly piperazine ring puckering and dihedral angles between aromatic planes .

Q. How can solubility and stability be predicted for this compound?

- LogP calculations : Tools like MarvinSketch predict logP values (~3.5) to estimate lipophilicity and solvent compatibility (e.g., DMSO for stock solutions) .

- pH stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours and analyze degradation via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities?

- Temperature control : Lowering reaction temperatures (<60°C) reduces side reactions in pyridazine ring formation .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between solvent polarity, catalyst loading, and reaction time .

Q. What strategies resolve contradictions in reported biological activity data?

- Target validation : Confirm receptor binding (e.g., 5-HT) using radioligand displacement assays (IC values) and compare with structurally similar antagonists .

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, ATP concentrations) to isolate confounding variables .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Pharmacophore modeling : Identify critical moieties (e.g., 2-methoxyphenyl ketone for hydrogen bonding) using tools like Schrödinger’s Phase .

- Bioisosteric replacement : Substitute the pyridazine core with triazolo-pyrimidine to enhance metabolic stability while retaining target affinity .

Q. What methods assess chemical stability under physiological conditions?

- Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative stress (HO) to identify degradation pathways .

- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss via LC-MS .

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets .

- ADMET profiling : Predict cytochrome P450 inhibition (e.g., CYP3A4) and blood-brain barrier permeability using QikProp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.